molecular formula C7H14BrNO2 B015117 tert-Butyl N-(2-bromoethyl)carbamate CAS No. 39684-80-5

tert-Butyl N-(2-bromoethyl)carbamate

Cat. No. B015117
Key on ui cas rn: 39684-80-5
M. Wt: 224.1 g/mol
InChI Key: TZRQZPMQUXEZMC-UHFFFAOYSA-N
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Patent
US04033950

Procedure details

A mixture of t-butyl azidoformate (15.81 g) and triethylamine (30 ml) was added dropwise to a stirred suspension of 2-bromoethylamine hydrobromide (20.5 g.), in methylene chloride (100 ml.). The mixture was stirred for 3 hr., then filtered. The filtrate was concentrated to a small volume, and the residue was distributed between ether and water. The ether layer was dried, then distilled under reduced pressure, collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])=[N+]=[N-].C(N(CC)CC)C.Br.[Br:19][CH2:20][CH2:21]N>C(Cl)Cl>[C:4]([NH:1][CH2:21][CH2:20][Br:19])([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
15.81 g
Type
reactant
Smiles
N(=[N+]=[N-])C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04033950

Procedure details

A mixture of t-butyl azidoformate (15.81 g) and triethylamine (30 ml) was added dropwise to a stirred suspension of 2-bromoethylamine hydrobromide (20.5 g.), in methylene chloride (100 ml.). The mixture was stirred for 3 hr., then filtered. The filtrate was concentrated to a small volume, and the residue was distributed between ether and water. The ether layer was dried, then distilled under reduced pressure, collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])=[N+]=[N-].C(N(CC)CC)C.Br.[Br:19][CH2:20][CH2:21]N>C(Cl)Cl>[C:4]([NH:1][CH2:21][CH2:20][Br:19])([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
15.81 g
Type
reactant
Smiles
N(=[N+]=[N-])C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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